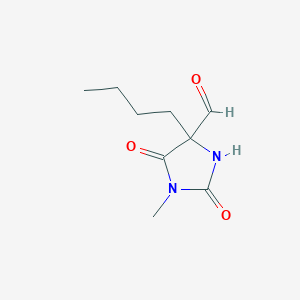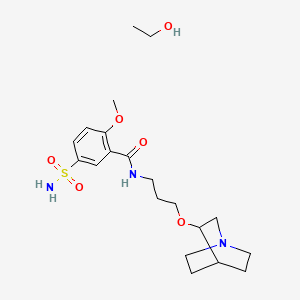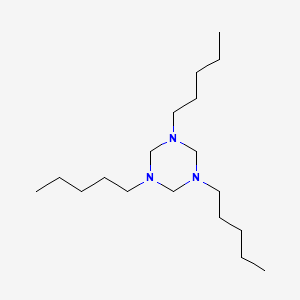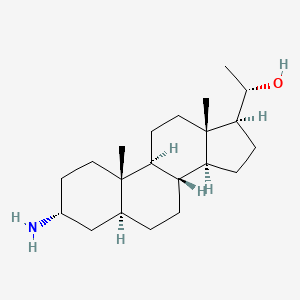
(20S)-3alpha-Amino-5alpha-pregnan-20-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of an amino group at the 3alpha position and a hydroxyl group at the 20 position. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3alpha-Amino-5alpha-pregnan-20-ol typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 20 position of the steroidal backbone.
Amination: Introduction of an amino group at the 3alpha position through nucleophilic substitution or reductive amination.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(20S)-3alpha-Amino-5alpha-pregnan-20-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20 position can be oxidized to form a ketone.
Reduction: The amino group at the 3alpha position can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(20S)-3alpha-Amino-5alpha-pregnan-20-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (20S)-3alpha-Amino-5alpha-pregnan-20-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence steroid hormone receptors and related pathways.
Comparison with Similar Compounds
Similar Compounds
(20S)-3alpha-Hydroxy-5alpha-pregnan-20-ol: Similar structure but with a hydroxyl group instead of an amino group at the 3alpha position.
(20S)-3beta-Amino-5alpha-pregnan-20-ol: Similar structure but with the amino group at the 3beta position.
(20S)-3alpha-Amino-5beta-pregnan-20-ol: Similar structure but with a different stereochemistry at the 5 position.
Uniqueness
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
50430-81-4 |
|---|---|
Molecular Formula |
C21H37NO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
VIQFMADXQMGZER-CGVINKDUSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





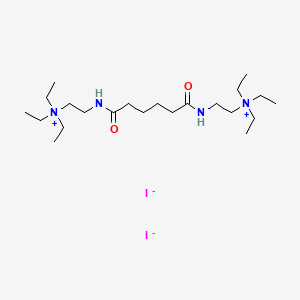

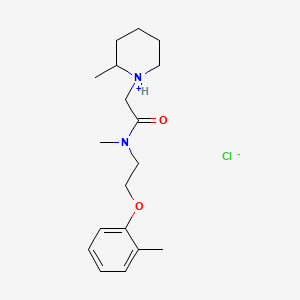

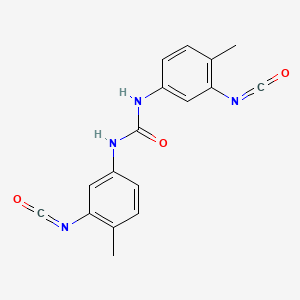
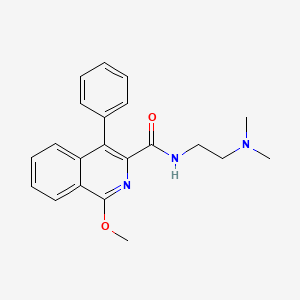
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
